molecular formula C23H22O5 B5878642 1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5878642
M. Wt: 378.4 g/mol
InChI Key: PCNKTQCHEKOBIS-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C23H22O5 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.14672380 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phototransformation and Synthesis

  • Phototransformation and Synthesis of Exotic Tetracyclic Scaffolds : A study by Khanna et al. (2015) explored the phototransformation of chromenones like 1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. They discovered the production of 5-ethynyl-2-methoxy-6-oxa-benzo[5,6-c]xanthen-7-ones, featuring an exotic tetracyclic scaffold, through a regioselective photocyclisation mechanism. This study offers insights into the synthesis of complex molecular structures using phototransformation techniques.

Fluorescence and Metal Interaction

  • Fluorescent Properties and Metal Interaction : Gülcan et al. (2022) investigated the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxybenzo[c]chromen derivatives. Their research, as detailed in this paper, found that these compounds exhibit fluorescence enhancement in the presence of metals, suggesting potential applications in spectrofluorometry and analytical chemistry.

Synthetic Methods and Biological Activity

  • Development of Synthetic Methods and Biological Activity : Bowman et al. (2000) explored the synthesis of 6H-benzo[c]chromen-6-ones using Bu3SnH mediated cyclisation. They synthesized compounds like 3-methoxy-6H-benzo[c]chromen-6-one, which are bioactive constituents of herbal medicines. This study, available in their paper, contributes to understanding the synthesis of biologically active benzo[c]chromen derivatives.

Antibacterial Properties

  • Antibacterial Activity of Derivatives : Velpula et al. (2015) conducted research on the antibacterial properties of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5$H$-benzo[$h$]thiazolo[2,3-$b$]quinazolin-9-yl)-2$H$-chromen-2-ones. Their study, which can be found in this publication, revealed that certain derivatives showed broad-spectrum antibacterial activity, highlighting the potential pharmaceutical applications of these compounds.

Mannich Bases and Biological Screening

  • Mannich Bases Synthesis and Pharmacological Screening : Garazd et al. (2002) synthesized Mannich bases of 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones. Their study, detailed in this paper, showed that these compounds possess neuroleptic and tranquilizing activities, indicating potential applications in neuropharmacology.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-14-11-20(27-13-19(24)15-7-9-16(26-2)10-8-15)22-17-5-3-4-6-18(17)23(25)28-21(22)12-14/h7-12H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNKTQCHEKOBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.